molecular formula C7H2BrClF3NO B2741172 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde CAS No. 2303565-71-9

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde

Cat. No.: B2741172
CAS No.: 2303565-71-9
M. Wt: 288.45
InChI Key: OGRGGWXCGRSGIC-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups, as well as an aldehyde functional group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a trifluoromethyl-substituted pyridine derivative, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to achieve the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, various nucleophiles (e.g., amines, thiols).

Major Products Formed

Scientific Research Applications

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the trifluoromethyl group enhances its stability and lipophilicity .

Properties

IUPAC Name

2-bromo-3-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3NO/c8-6-5(9)3(2-14)1-4(13-6)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRGGWXCGRSGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Br)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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